molecular formula C25H35N3O5S B12393034 HIV-1 protease-IN-8

HIV-1 protease-IN-8

货号: B12393034
分子量: 489.6 g/mol
InChI 键: IBZXXQSXINCLJJ-FGCOXFRFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIV-1 protease-IN-8 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This compound has shown significant efficacy in inhibiting the replication of HIV-1, making it a valuable candidate in the development of antiretroviral therapies. This compound is particularly effective against both wild-type and drug-resistant strains of HIV-1 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 protease-IN-8 involves several key steps. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. Common reagents and conditions used in the synthesis include:

    i-BuNH₂, CH₃CN, 80°C, 6 hours:

    Aryl sulfonyl chloride, DIEA, DMAP, THF, 0°C to room temperature, 3-5 hours: This step introduces an aryl sulfonyl group.

    CH₂Cl₂-CF₃COOH (11), 0°C to room temperature, 3 hours: This step involves the removal of protecting groups.

    H₂ (gas), 50 psi, 10% Pd/C, CH₃OH, room temperature, 2 hours: This step involves hydrogenation.

    EDCI, HOBt, DMAP, anhydrous DMF, argon, 0°C to room temperature, 3 hours: This step involves the coupling of various functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to streamline the production process.

化学反应分析

Types of Reactions

HIV-1 protease-IN-8 undergoes several types of chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as alkyl halides and aryl halides.

Major Products

科学研究应用

HIV-1 protease-IN-8 has a wide range of scientific research applications, including:

作用机制

HIV-1 protease-IN-8 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby inhibiting its activity. This prevents the cleavage of viral polyproteins into functional proteins, which is essential for the maturation and replication of the virus. The compound targets specific molecular pathways involved in the life cycle of HIV-1, making it a potent inhibitor of viral replication .

相似化合物的比较

HIV-1 protease-IN-8 is unique in its high potency and efficacy against both wild-type and drug-resistant strains of HIV-1. Similar compounds include:

This compound stands out due to its superior binding affinity and resistance to common mutations in the HIV-1 protease enzyme, making it a promising candidate for future antiretroviral therapies.

生物活性

HIV-1 protease inhibitors (PIs) are crucial in the treatment of HIV/AIDS, targeting the viral protease enzyme to prevent viral replication. Among these, HIV-1 protease-IN-8 represents a significant advancement in the design of PIs. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against resistant strains, and its role in apoptosis and immune response modulation.

This compound operates by binding to the active site of the HIV-1 protease, inhibiting its function. The inhibitor's design focuses on fitting within the substrate envelope of the protease, which is critical for maintaining potency while minimizing resistance development. Studies have shown that modifications to existing PIs can enhance binding affinity and efficacy .

Binding Affinity and Resistance

The inhibitor demonstrates a high binding affinity with a KiK_i value of less than 5 pM against wild-type HIV-1 protease. Importantly, it retains robust activity against multiple drug-resistant variants of the virus. This is particularly relevant as resistance to PIs is a major challenge in HIV treatment .

Apoptosis Induction

Research indicates that this compound may induce apoptosis in T cells through its interaction with procaspases. Specifically, it cleaves procaspase 8, leading to a cascade that activates downstream caspases, ultimately resulting in cell death . This action highlights not only the inhibitor's antiviral properties but also its potential cytotoxic effects on infected cells.

CARD8 Inflammasome Activation

Recent findings suggest that this compound activates the CARD8 inflammasome, which plays a role in innate immune responses. The activation occurs through recognition of the enzymatic activity of HIV protease, leading to increased IL-1β secretion and pyroptosis in infected cells . This mechanism underscores the dual role of HIV-1 protease inhibitors in both inhibiting viral replication and modulating host immune responses.

Efficacy Against Resistant Strains

A series of studies have evaluated the efficacy of this compound against various resistant strains. For instance, when subjected to escalating concentrations in vitro, HIV-1 strains with known resistance mutations were still susceptible to inhibition by IN-8. This suggests a high genetic barrier to resistance and reinforces its potential as a therapeutic agent .

Longitudinal Studies on Stability and Resistance

Longitudinal analyses have shown that despite mutations associated with resistance, the structural stability of HIV-1 protease remains largely intact. This stability allows for continued efficacy of inhibitors like IN-8 across different viral strains and patient populations .

Comparative Data Table

Parameter This compound Other PIs
Binding Affinity (K_i) < 5 pMVaries (typically > 10 pM)
Efficacy Against Resistant Strains HighModerate to Low
Apoptosis Induction YesYes
Inflammasome Activation YesVaries

属性

分子式

C25H35N3O5S

分子量

489.6 g/mol

IUPAC 名称

(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23+,24-/m1/s1

InChI 键

IBZXXQSXINCLJJ-FGCOXFRFSA-N

手性 SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O

规范 SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。